Methyl (3-(benzofuran-2-yl)propyl)carbamate
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Overview
Description
Methyl (3-(benzofuran-2-yl)propyl)carbamate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound has a benzofuran ring attached to a propyl chain, which is further linked to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(benzofuran-2-yl)propyl)carbamate typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Attachment of Propyl Chain: The propyl chain is introduced through alkylation reactions, where the benzofuran ring is treated with propyl halides under basic conditions.
Formation of Carbamate Group: The final step involves the reaction of the propyl-substituted benzofuran with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-(benzofuran-2-yl)propyl)carbamate undergoes various chemical reactions, including:
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitro compounds, under acidic or basic conditions.
Major Products Formed
Oxidation: Oxides of the benzofuran ring.
Reduction: Amines derived from the carbamate group.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Methyl (3-(benzofuran-2-yl)propyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (3-(benzofuran-2-yl)propyl)carbamate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: Similar to benzofuran but with a sulfur atom instead of oxygen.
Indole: Contains a nitrogen atom in the ring structure, similar biological activities.
Uniqueness
Methyl (3-(benzofuran-2-yl)propyl)carbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
methyl N-[3-(1-benzofuran-2-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-13(15)14-8-4-6-11-9-10-5-2-3-7-12(10)17-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZTFIVRQAMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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